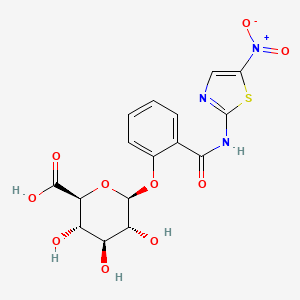
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(2-naphthalenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, in particular, features a pyrimidine ring substituted with methylthio and naphthalen-2-ylthio groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with a methylthiol group.
Introduction of the Naphthalen-2-ylthio Group: The intermediate product is then reacted with naphthalen-2-thiol under appropriate conditions to introduce the naphthalen-2-ylthio group.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, such as the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)pyrimidine-4-carboxylic acid: Lacks the naphthalen-2-ylthio group.
5-(Naphthalen-2-ylthio)pyrimidine-4-carboxylic acid: Lacks the methylthio group.
2-(Methylthio)-5-(phenylthio)pyrimidine-4-carboxylic acid: Contains a phenylthio group instead of a naphthalen-2-ylthio group.
Uniqueness
The presence of both methylthio and naphthalen-2-ylthio groups in 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid may impart unique chemical properties, such as increased lipophilicity or specific binding interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
61727-10-4 |
|---|---|
Molekularformel |
C16H12N2O2S2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-naphthalen-2-ylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2S2/c1-21-16-17-9-13(14(18-16)15(19)20)22-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
SCIJJSNBIIDYJF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)

![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)







![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)


